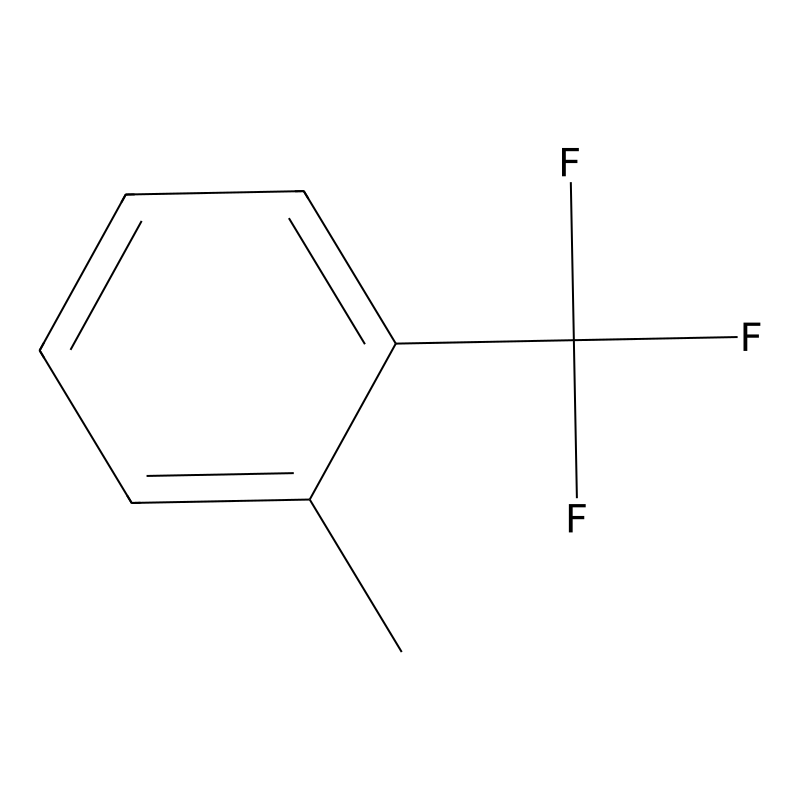

2-Methylbenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromination of Alkylbenzenes and Alkoxybenzenes

Specific Scientific Field: Physical Chemistry

Summary of the Application: 2-Methylbenzotrifluoride is used in the study of bromination of alkylbenzenes and alkoxybenzenes in aqueous solution.

Methods of Application or Experimental Procedures: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy).

Results or Outcomes: The study found that the structure of the substituent has a significant effect on bromination rates. For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl.

Solvent for Organic Synthesis and Fluorous Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Methylbenzotrifluoride is used as a solvent for traditional organic synthesis and fluorous synthesis.

Methods of Application or Experimental Procedures: Benzotrifluoride (BTF) and related compounds are used as solvents for a wide range of chemistry including ionic, transition-metal catalyzed and thermal reactions. BTF and related solvents are also crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules.

Results or Outcomes: The use of BTF and related solvents in both traditional organic and new fluorous synthesis has been summarized in a chapter of the book series: Topics in Current Chemistry.

Electrophoresis, Western Blotting and ELISA

Specific Scientific Field: Biochemistry

Summary of the Application: 2-Methylbenzotrifluoride is used in biochemistry, specifically in techniques such as electrophoresis, Western blotting, and ELISA.

Methods of Application or Experimental Procedures: In electrophoresis, 2-Methylbenzotrifluoride can be used as a component of the running buffer or gel solution. In ELISA, it can be used as a solvent for the antigens, antibodies, or detection reagents.

2-Methylbenzotrifluoride is an aromatic compound with the molecular formula and a molar mass of approximately 160.14 g/mol. It features a benzene ring substituted with a methyl group and three fluorine atoms, specifically at the 2-position relative to the methyl group. This compound is typically a colorless liquid with a faint odor and is known for its stability under normal conditions. Its chemical structure contributes to its unique physical and chemical properties, making it valuable in various applications.

- Electrophilic Substitution: The presence of the methyl group increases electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to sulfonation, nitration, or halogenation reactions.

- Oxidation: Under certain conditions, the methyl group can be oxidized to form carboxylic acids or other derivatives.

- Combustion: Like other hydrocarbons, it combusts in the presence of oxygen, producing carbon dioxide and water.

For example, the combustion reaction can be represented as:

Several methods exist for synthesizing 2-Methylbenzotrifluoride:

- Nitration of Benzotrifluoride: This involves reacting benzotrifluoride with a nitrating agent to produce nitro derivatives, which can then be further processed to yield 2-Methylbenzotrifluoride .

- Fluorination Reactions: The introduction of fluorine atoms can be achieved through various fluorination techniques involving fluorinating agents .

- Substitution Reactions: The compound can also be synthesized via Friedel-Crafts alkylation or acylation methods using appropriate reagents .

2-Methylbenzotrifluoride finds applications in several fields:

- Solvent Use: It serves as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Intermediate in Chemical Synthesis: It is often used as an intermediate in the production of pharmaceuticals and agrochemicals.

- Research

Several compounds share structural similarities with 2-Methylbenzotrifluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzotrifluoride | Lacks a methyl group; used as a solvent | |

| 3-Fluorobenzotrifluoride | Contains an additional fluorine atom | |

| Toluene | A simpler structure without fluorine | |

| 4-Methylbenzotrifluoride | Similar structure but with different substitution pattern |

Uniqueness of 2-Methylbenzotrifluoride:

- The combination of a methyl group and three fluorine atoms gives it unique reactivity compared to other compounds listed above.

- Its specific position of substitution influences its chemical behavior significantly, particularly in electrophilic substitution reactions.

XLogP3

GHS Hazard Statements

H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant